7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound with a unique structure that combines a chromen ring system with a butanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromen ring system, followed by the introduction of the butanoate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
- 2-((7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)propanoic acid
- (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
Uniqueness
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(benzyloxy)carbonyl]amino}butanoate stands out due to its unique combination of a chromen ring system and a butanoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C25H25NO6/c1-3-19(26-25(29)30-14-16-8-5-4-6-9-16)24(28)32-21-13-15(2)12-20-22(21)17-10-7-11-18(17)23(27)31-20/h4-6,8-9,12-13,19H,3,7,10-11,14H2,1-2H3,(H,26,29) |
InChI Key |
UAPIBKCVZHHLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.